molecular formula C15H20ClNO2 B4667572 1-(5-chloro-2-methoxybenzoyl)azocane

1-(5-chloro-2-methoxybenzoyl)azocane

Cat. No. B4667572
M. Wt: 281.78 g/mol
InChI Key: JUVJOLXTBSCBFW-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzoyl)azocane is a compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of azocane derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azocane involves its interaction with the target enzyme. It binds to the active site of the enzyme and inhibits its activity. The inhibition of the enzyme leads to the accumulation of the substrate and a decrease in the production of the product. This mechanism of action has been studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-chloro-2-methoxybenzoyl)azocane have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that it has neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-chloro-2-methoxybenzoyl)azocane in lab experiments is its high potency and selectivity towards the target enzyme. This makes it a useful tool for studying the mechanism of action of the enzyme and developing new therapeutic agents. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)azocane. One of the directions is to study its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. Another direction is to develop new derivatives of 1-(5-chloro-2-methoxybenzoyl)azocane with improved potency and selectivity towards the target enzyme. Furthermore, the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azocane needs to be studied in more detail using advanced biochemical and biophysical techniques. Finally, the potential toxicity of 1-(5-chloro-2-methoxybenzoyl)azocane needs to be evaluated in more detail to ensure its safety for use in vivo.
Conclusion:
In conclusion, 1-(5-chloro-2-methoxybenzoyl)azocane is a compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. It has been shown to have inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has the potential to be developed as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. However, its potential toxicity needs to be carefully evaluated before using it in vivo. There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)azocane, including developing new derivatives with improved potency and selectivity, studying its mechanism of action in more detail, and evaluating its potential toxicity.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)azocane has been studied for its potential applications in the field of drug discovery. It has been shown to have inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, 1-(5-chloro-2-methoxybenzoyl)azocane has the potential to be developed as a therapeutic agent for these diseases.

properties

IUPAC Name

azocan-1-yl-(5-chloro-2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-14-8-7-12(16)11-13(14)15(18)17-9-5-3-2-4-6-10-17/h7-8,11H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVJOLXTBSCBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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